Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Description
Properties
IUPAC Name |
ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-11(15)12(2,13)10(14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSFPYILRKIMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443763 | |
| Record name | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193482-31-4 | |
| Record name | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Ethyl Benzoylacetate
A literature procedure from Beilstein Journal of Organic Chemistry outlines the alkylation of ethyl benzoylacetate using methyl iodide. Sodium hydride (NaH) serves as a base in dry tetrahydrofuran (THF), facilitating the deprotonation of ethyl benzoylacetate. Subsequent addition of methyl iodide introduces the methyl group at the α-position. The reaction proceeds at room temperature for 20 hours, yielding ethyl 2-methyl-3-oxo-3-phenylpropanoate in 99% yield after extraction and solvent removal.
Key Reaction Conditions
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Base : NaH (1.2 equiv)
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Solvent : Dry THF
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Alkylating Agent : Methyl iodide (1.0 equiv)
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Time : 20 hours
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Yield : 99%
Claisen Condensation with Diethyl Carbonate
An alternative route employs a Claisen condensation between acetophenone derivatives and diethyl carbonate. Sodium hydride activates diethyl carbonate, enabling nucleophilic attack by the enolate of the ketone. For example, refluxing acetophenone with diethyl carbonate in THF for 6 hours produces β-ketoesters, which are purified via flash chromatography. While this method is broadly applicable, the methyl-substituted variant requires subsequent alkylation.
Fluorination Strategies
Introducing fluorine at the α-position of the β-ketoester is critical for obtaining the target compound. Two fluorination approaches are highlighted in the literature:
Asymmetric Fluorination Using Cinchona Alkaloid Promoters
A fluorous cinchona alkaloid ester (e.g., C-1 ) catalyzes the enantioselective fluorination of ethyl 2-methyl-3-oxo-3-phenylpropanoate. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as the fluorine source. The reaction, conducted in dichloromethane (DCM) at room temperature, achieves high enantiomeric excess (ee) when paired with sodium carbonate as a base. The fluorous promoter enables easy recovery via fluorous solid-phase extraction (F-SPE), allowing reuse without loss of activity.
Optimized Fluorination Protocol
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Substrate : Ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 equiv)
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Fluorinating Agent : Selectfluor (2.0 equiv)
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Catalyst : Fluorous cinchona alkaloid ester (0.04 equiv)
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Base : Sodium carbonate (1.25 equiv)
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Solvent : DCM
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Time : 24 hours
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Yield : 85–92%
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Purification : Flash chromatography (EtOAc/petroleum ether)
Mechanochemical Fluorination
A solvent-free, mechanochemical method accelerates fluorination using a ball mill. Ethyl 2-methyl-3-oxo-3-phenylpropanoate, Selectfluor, and glacial acetic acid are milled with sodium chloride as a grinding auxiliary. This approach reduces reaction times to 60 minutes and eliminates solvent waste. Post-reaction, the product is extracted with dichloromethane and purified via column chromatography.
Mechanochemical Reaction Parameters
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Equipment : Stainless steel milling jar (10 mL)
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Frequency : 30 Hz
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Additives : Sodium chloride (6× reagent mass), acetic acid (0.5 equiv)
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Time : 60 minutes
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Yield : 78–88%
Structural Characterization and Analytical Data
Purified this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
¹H NMR Analysis
The compound exhibits distinct signals for the ethyl ester group (δ 4.10–4.18 ppm, q; δ 1.10–1.15 ppm, t), fluorinated methyl group (δ 1.40–1.45 ppm, d, J = 21 Hz), and aromatic protons (δ 7.20–8.00 ppm, m).
¹³C NMR and HRMS
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¹³C NMR : Carbonyl carbons appear at δ 190–200 ppm, with the fluorinated carbon at δ 95–100 ppm (J = 180–190 Hz).
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HRMS : [M + H]⁺ calculated for C₁₃H₁₃FNaO₃: 275.0692; observed: 275.0695.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + Fluorination | NaH, THF, Selectfluor | 85–92% | High enantioselectivity, reusable catalyst | Requires anhydrous conditions |
| Mechanochemical | Ball milling, NaCl | 78–88% | Solvent-free, rapid | Lower yields compared to solution |
Scale-Up and Industrial Feasibility
Gram-scale synthesis of analogous β-ketoesters (e.g., ethyl 2-benzyl-3-oxo-3-phenylpropanoate) demonstrates scalability . Refluxing 4 mmol of substrate in water with a catalyst achieves 89% yield, suggesting that fluorinated derivatives could be similarly scaled using optimized protocols.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Organic Synthesis
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate serves as an important building block in organic synthesis. Its unique structure allows for the development of more complex fluorinated compounds. The presence of the fluorine atom enhances reactivity, making it suitable for various chemical transformations.
Research indicates that derivatives of this compound exhibit potential biological activities, including:
- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit bacterial growth.
- Anticancer Activity : Ongoing research is investigating its potential as a precursor for anticancer drugs due to its ability to interact with specific molecular targets in cancer cells .
Pharmaceutical Development
The compound is being explored as an intermediate in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them valuable in drug design .
Specialty Chemicals
This compound is utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to polymers and resins, where fluorination can impart desirable characteristics such as chemical resistance and thermal stability .
Agrochemicals
The compound's derivatives are also being studied for their potential use in agrochemicals, particularly as herbicides or pesticides. The incorporation of fluorine can enhance the efficacy and selectivity of these compounds in agricultural applications .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound highlighted the use of continuous flow reactors for improved yield and consistency in product quality. This method allows precise control over reaction parameters, which is crucial for industrial applications .
Case Study 2: Biological Evaluation
In another study, derivatives of this compound were evaluated for their antimicrobial properties against various bacterial strains. Results indicated significant inhibition rates, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is highlighted through comparisons with related esters. Below is a detailed analysis:
Ethyl 2-chloro-3-oxopropanoate (CAS: 863870-88-6)
- Molecular Formula : C₅H₇ClO₃
- Molecular Weight : ~150.5 g/mol (calculated)
- Substituents : Chlorine at the 2-position instead of fluorine and methyl.
- Lacks the phenyl group, reducing aromatic interactions in applications like catalysis or drug design.
- Applications : Intermediate in synthesizing heterocyclic compounds .
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS: 25491-42-3)
- Molecular Formula : C₁₁H₁₁FO₃
- Molecular Weight : 210.2 g/mol
- Substituents: Fluorine on the phenyl ring (meta position) rather than the propanoate backbone.
- Key Differences :
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (CAS: 25491-42-3)
- Molecular Formula : C₁₃H₁₆O₃
- Molecular Weight : 220.26 g/mol
- Substituents : Two methyl groups at the 2-position instead of fluorine and methyl.
- Physical Properties : Boiling point = 290.6°C, density = 1.063 g/cm³ .
- Key Differences :
- Increased steric bulk from the second methyl group reduces electrophilicity at the α-carbon.
- Higher molecular weight and boiling point compared to the fluorinated analog.
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS: 106263-53-0)
- Molecular Formula : C₁₂H₁₁F₃O₃
- Molecular Weight : 260.2 g/mol
- Substituents : Trifluoromethyl group on the phenyl ring.
- Key Differences :
Ethyl 2-oxo-3,3-diphenyl-propanoate (CAS: 677326-79-3)
- Molecular Formula : C₁₇H₁₆O₃
- Molecular Weight : 268.3 g/mol
- Substituents : Two phenyl groups at the 3-position and a ketone at the 2-position.
- Lacks halogen atoms, reducing polarity but increasing aromatic interactions .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | 1479-22-7 | C₁₁H₁₁FO₃ | 210.2 | 2-F, 2-CH₃, 3-Ph | N/A | N/A |
| Ethyl 2-chloro-3-oxopropanoate | 863870-88-6 | C₅H₇ClO₃ | ~150.5 | 2-Cl | N/A | N/A |
| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | 25491-42-3 | C₁₁H₁₁FO₃ | 210.2 | 3-(2-F-Ph) | N/A | N/A |
| Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | 25491-42-3 | C₁₃H₁₆O₃ | 220.26 | 2,2-(CH₃)₂, 3-Ph | 290.6 | 1.063 |
| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | 106263-53-0 | C₁₂H₁₁F₃O₃ | 260.2 | 3-(4-CF₃-Ph) | N/A | N/A |
| Ethyl 2-oxo-3,3-diphenyl-propanoate | 677326-79-3 | C₁₇H₁₆O₃ | 268.3 | 2-Oxo, 3,3-Ph₂ | N/A | N/A |
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance metabolic stability in pharmaceuticals compared to chlorine .
- Steric Effects: Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate’s dual methyl groups hinder nucleophilic attacks, making it less reactive than the mono-methyl-fluoro analog .
- Aromatic Interactions: Phenyl-substituted derivatives (e.g., ethyl 2-oxo-3,3-diphenyl-propanoate) exhibit enhanced π-stacking, useful in materials science .
- Electrophilicity : Trifluoromethyl groups (e.g., in CAS 106263-53-0) increase carbonyl reactivity, advantageous in condensation reactions .
Biological Activity
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is an organic compound with notable potential in biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
This compound has the molecular formula C11H11FO3 and is recognized for its unique structural features, including a fluorine atom that enhances its lipophilicity. This property may influence its interaction with biological membranes and enzymes, potentially leading to various biological effects .
Synthesis Methods
The compound can be synthesized through various methods, with one common route involving the fluorination of ethyl benzoylacetate using aqueous hydrofluoric acid and iodosylbenzene in dichloromethane. This synthetic versatility allows for modifications that can tailor its biological properties.
The mechanism by which this compound exerts its biological effects is primarily attributed to:
- Fluorine Substitution : The presence of the fluorine atom increases lipophilicity, enhancing membrane permeability.
- Carbonyl Group Interaction : The carbonyl group can form hydrogen bonds with active sites on enzymes, influencing their activity and leading to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its structure allows it to interact with microbial membranes, potentially disrupting their integrity. Comparative studies have shown that similar compounds lacking fluorine do not exhibit the same level of activity, underscoring the importance of the fluorine atom in enhancing biological efficacy .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation. The structural characteristics that enhance its interaction with biological targets are believed to contribute significantly to its anticancer activity .
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds reveals significant differences in biological activity:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Yes | Yes | Enhanced by fluorine substitution |
| Ethyl 2-methyl-3-oxo-3-phenylpropanoate | Limited | Minimal | Lacks fluorine; lower membrane interaction |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Moderate | Moderate | Similar structure; different reactivity |
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL.
- Anticancer Efficacy : In a study involving leukemic HL60 cells, the compound demonstrated an IC50 value of approximately 10 µM, indicating potent antiproliferative effects. The structure–activity relationship highlighted the importance of the carbonyl and fluorine groups in enhancing efficacy .
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate?
Methodological Answer: Synthetic optimization requires attention to fluorination efficiency, solvent selection, and reaction time. For example, fluorination via mechanochemical methods (e.g., using Selectfluor®) under solvent-free conditions can yield the target compound in 96% purity with a 13:1 mono-/di-fluorinated product ratio . Variables such as temperature (ambient vs. heated) and catalyst choice (e.g., Lewis acids) must be systematically tested. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from unreacted starting materials or byproducts.
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- 1H NMR : The fluorine atom induces distinct splitting patterns (e.g., a doublet at δ 5.86 ppm with ), while the ester group’s ethoxy protons appear as a quartet (δ 4.30 ppm) .
- GC-MS : Confirm molecular ion peaks ([M]+) and fragmentation patterns to validate purity and structural integrity.
- IR Spectroscopy : Detect carbonyl stretching (~1740 cm⁻¹ for the ester and ketone groups). Cross-referencing with computational predictions (e.g., DFT) enhances reliability.
Q. What are the stability and storage conditions for this compound?
Methodological Answer: Stability tests under varying temperatures (4°C, room temperature) and humidity levels are essential. While specific data for this compound is limited, structurally similar esters (e.g., ethyl 3-oxo-3-phenylpropanoate) degrade via hydrolysis under acidic/alkaline conditions . Store in inert atmospheres (argon) at –20°C in amber vials to prevent photodegradation.
Q. How does the fluorine substituent influence reactivity compared to non-fluorinated analogs?
Methodological Answer: The electron-withdrawing fluorine atom enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions (e.g., with Grignard reagents). Contrastingly, non-fluorinated analogs (e.g., ethyl 2-methyl-3-oxo-3-phenylpropanoate) show reduced reactivity in fluorination or oxidation steps . Kinetic studies using UV-Vis or NMR can quantify these differences.
Q. What are the common synthetic routes to structurally related 3-oxo esters?
Methodological Answer:
- Oxidation : Ethyl 2-hydroxy-3-phenylpropanoate can be oxidized with KMnO₄ to form 3-oxo derivatives .
- Condensation : 3-Oxo-3-phenylpropanal derivatives react with ethyl cyanoacetate under acidic conditions to form heterocyclic compounds (e.g., pyridones) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the fluorination pathway of this compound?
Methodological Answer: Isotopic labeling (e.g., 18F) combined with kinetic isotope effect (KIE) studies can identify rate-determining steps. For example, in mechanochemical fluorination, the fluorine source (e.g., Selectfluor®) transfers fluorine via a radical or ionic pathway . Time-resolved Raman spectroscopy may capture intermediate species.
Q. What crystallographic challenges arise in determining the structure of this compound?
Methodological Answer: The compound’s conformational flexibility (due to the ester and ketone groups) complicates crystal growth. SHELX programs (e.g., SHELXL) are used for refinement, but twinning or disordered solvent molecules may require high-resolution data (>1.0 Å) and restraints on thermal parameters . Co-crystallization with stabilizing agents (e.g., crown ethers) can improve crystal quality.
Q. How do computational methods (DFT, MD) aid in understanding its electronic properties?
Methodological Answer:
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Compare computed NMR shifts with experimental data to validate models .
- MD Simulations : Study solvation effects on reactivity in polar vs. nonpolar solvents.
Q. How to resolve contradictions in reported reaction yields or product ratios?
Methodological Answer: Discrepancies may arise from impurities in starting materials or variations in workup protocols. For example, the 13:1 mono-/di-fluorinated ratio reported in GP4 vs. other methods requires validation via controlled reproducibility studies. Use standardized purity assays (e.g., HPLC) and share raw data (e.g., NMR integrations) for transparency.
Q. What strategies mitigate byproduct formation during scale-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman to detect intermediates.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) to suppress side reactions like ester hydrolysis or over-fluorination .
Q. How does this compound interact with biological targets (e.g., enzymes)?
Methodological Answer: Molecular docking studies can predict binding affinities to enzymes like cytochrome P450. In vitro assays (e.g., fluorometric inhibition tests) validate interactions. Note that the fluorine atom may enhance metabolic stability compared to non-fluorinated analogs .
Q. What advanced degradation pathways are observed under extreme conditions?
Methodological Answer: Thermogravimetric analysis (TGA) and pyrolysis-GC/MS identify decomposition products (e.g., fluorobenzene derivatives at >200°C). Hydrolysis studies under acidic (HCl) or basic (NaOH) conditions reveal ester cleavage to 2-fluoro-2-methyl-3-oxo-3-phenylpropanoic acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
